
2-Methoxy-N'-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine is an organic compound with a complex structure that includes methoxy groups and ethoxyethyl chains attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the methoxy and ethoxyethyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in drug development.
Medicine: It could be explored for its therapeutic properties or as a diagnostic tool.
Industry: It may be used in the production of polymers, coatings, or other materials.
Wirkmechanismus
The mechanism by which 2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine
- Ethanol, 2-(2-methoxyethoxy)-
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
What sets 2-Methoxy-N’-(2-(2-methoxyethoxy)ethyl)benzene-1,4-diamine apart from similar compounds is its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
93803-70-4 |
|---|---|
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-methoxy-4-N-[2-(2-methoxyethoxy)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2O3/c1-15-7-8-17-6-5-14-10-3-4-11(13)12(9-10)16-2/h3-4,9,14H,5-8,13H2,1-2H3 |
InChI-Schlüssel |
JBVZTNGDRBICPC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCNC1=CC(=C(C=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)

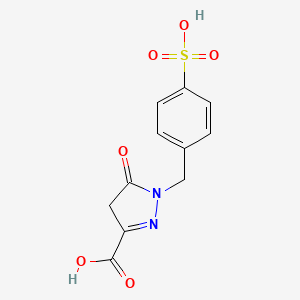

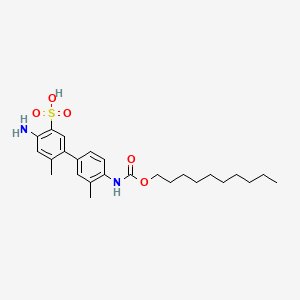
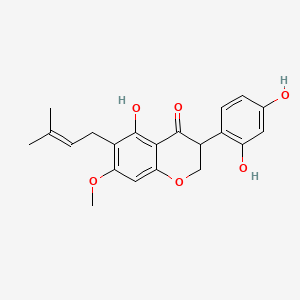
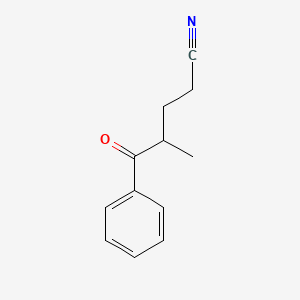
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
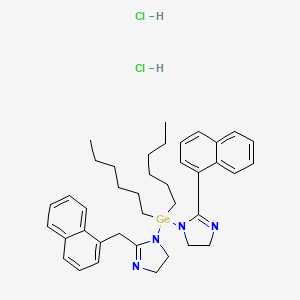
![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)


